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Compound of Interest

Compound Name: Morpholine-3-carboxylic Acid

Cat. No.: B106372

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis
of Morpholine-3-carboxylic Acid, a key building block in pharmaceutical and chemical
synthesis. This document details the expected data from Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) analyses, provides detailed experimental protocols,
and illustrates key workflows and structural-spectral correlations.

Introduction

Morpholine-3-carboxylic acid (CsHoNOs, Molar Mass: 131.13 g/mol ) is a heterocyclic amino
acid derivative.[1][2] Its unique structural combination of a morpholine ring and a carboxylic
acid moiety makes it a valuable component in the synthesis of a wide range of biologically
active molecules.[1] Accurate and thorough spectroscopic characterization is paramount for its
quality control and for the unambiguous identification of its derivatives in drug development and
other research applications. This guide provides a foundational understanding of its
spectroscopic properties.

Spectroscopic Data

Due to the limited availability of public, experimentally-verified spectra for free Morpholine-3-
carboxylic Acid, the following data is a combination of data reported for its hydrochloride salt
and predicted values based on the analysis of its functional groups and comparison with
analogous structures.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For Morpholine-3-carboxylic Acid, both 1H and 3C NMR are essential for structural
confirmation. The data presented is based on the hydrochloride salt, and chemical shifts for the
free acid are expected to be similar, with potential minor variations due to the protonation state
of the nitrogen atom.

Table 1: *H NMR Data for Morpholine-3-carboxylic Acid Hydrochloride

Proton Chemical Shift Multiplicity Coupling Integration
(®) ppm Constant (J) Hz

H3 ~4.2 dd J=10.5,35Hz 1H
H2a (axial) ~4.0 d J=12.0Hz 1H
H6a (axial) ~3.8 d J=125Hz 1H
H2e (equatorial) ~3.6 d J=12.0Hz 1H
H5a (axial) ~3.4 t J=115Hz 1H
H6e (equatorial) ~3.2 dd J=125,3.0Hz 1H
H5e (equatorial) ~3.0 d J=115Hz 1H
NH Broad 1H

COOH Broad 1H

Note: Data is interpreted from spectra of the hydrochloride salt. The exact chemical shifts and
multiplicities may vary based on solvent and concentration.

Table 2: Predicted *3C NMR Data for Morpholine-3-carboxylic Acid
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Carbon Predicted Chemical Shift () ppm
C=0 170-175

C3 65-70

Cc2 60-65

C5 45-50

C6 45-50

Note: Predicted values are based on typical chemical shifts for similar functional groups.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of Morpholine-3-carboxylic Acid is characterized by the vibrational

frequencies of its key functional groups.

Table 3: Expected Infrared Absorption Bands for Morpholine-3-carboxylic Acid

Functional Group Vibrational Mode Expected Intensity
Wavenumber (cm—1)

O-H (Carboxylic Acid) Stretching 2500-3300 Broad, Strong

N-H (Amine) Stretching 3200-3500 Medium

C-H (Aliphatic) Stretching 2850-3000 Medium

C=0 (Carboxylic Acid)  Stretching 1700-1725 Strong, Sharp

C-O Stretching 1210-1320 Strong

C-N Stretching 1020-1250 Medium

Note: The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[3][5]

Mass Spectrometry (MS)
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Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering clues to its structure.

Table 4: Expected Mass Spectrometry Data for Morpholine-3-carboxylic Acid

lonization Mode lon Expected m/z Notes
Electrospray (ESI+) [M+H]*+ 132.06 Molecular ion peak
Electrospray (ESI+) [M+Na]* 154.04 Sodium adduct
Electrospray (ESI-) [M-H]~ 130.05 Deprotonated

molecular ion

Note: The molecular weight of Morpholine-3-carboxylic Acid is 131.13 g/mol .[1][2]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of Morpholine-3-
carboxylic Acid. Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

e Sample Preparation:

o

Weigh 5-10 mg of Morpholine-3-carboxylic Acid for tH NMR and 20-50 mg for 13C NMR.

[¢]

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-ds).

[¢]

Vortex the sample until fully dissolved.

Transfer the solution to a 5 mm NMR tube.

o

o Data Acquisition:
o Acquire spectra on a 400 MHz or higher field NMR spectrometer.

o For 'H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
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o For 3C NMR, use proton decoupling and acquire a larger number of scans due to the low
natural abundance of 13C.

» Data Processing:

[¢]

Apply Fourier transformation to the acquired free induction decay (FID).

[e]

Phase and baseline correct the spectrum.

o

Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., TMS).

o

Integrate the peaks in the *H NMR spectrum and identify multiplicities.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid Morpholine-3-carboxylic Acid sample directly onto the
ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure with the
anvil.

o Data Acquisition:

o Record a background spectrum of the clean, empty ATR crystal.

o Record the sample spectrum over a range of 4000-400 cm™1,

o Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
» Data Processing:

o The instrument software will automatically subtract the background spectrum from the
sample spectrum.

o Identify and label the major absorption peaks.
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Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a dilute solution of Morpholine-3-carboxylic Acid (e.g., 1 mg/mL) in a suitable
solvent such as methanol or water.

o Further dilute the stock solution to a final concentration of approximately 1-10 pg/mL in the
mobile phase.

o Data Acquisition (LC-MS with ESI):

o Infuse the sample solution directly into the electrospray ionization (ESI) source of the
mass spectrometer.

o Acquire spectra in both positive and negative ion modes.

o Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
» Data Processing:

o Identify the molecular ion peaks ([M+H]*, [M+Na]*, [M-H]").

o If fragmentation data is acquired (MS/MS), analyze the fragment ions to confirm structural
features.

Visualizations
Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of a chemical compound like Morpholine-3-carboxylic Acid.
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A generalized workflow for the spectroscopic analysis of Morpholine-3-carboxylic Acid.

Structure-Spectrum Correlation

This diagram illustrates the relationship between the key structural features of Morpholine-3-
carboxylic Acid and their expected spectroscopic signals.
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Expected Spectroscopic Signals
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b106372?utm_src=pdf-body-img
https://www.benchchem.com/product/b106372?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b106372?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

References

e 1. chemimpex.com [chemimpex.com]

e 2. scbt.com [scht.com]

o 3. chem.libretexts.org [chem.libretexts.org]

e 4.13C NMR Chemical Shift [sites.science.oregonstate.edu]
e 5. orgchemboulder.com [orgchemboulder.com]

« To cite this document: BenchChem. [Spectroscopic Analysis of Morpholine-3-carboxylic Acid:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b106372#spectroscopic-analysis-nmr-ir-ms-of-
morpholine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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